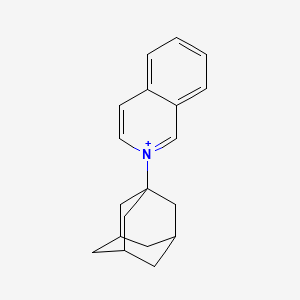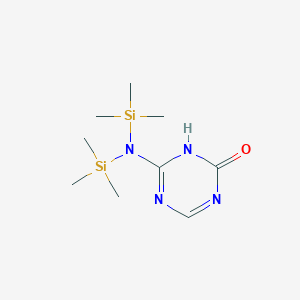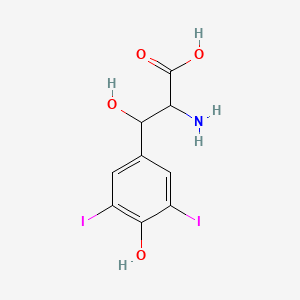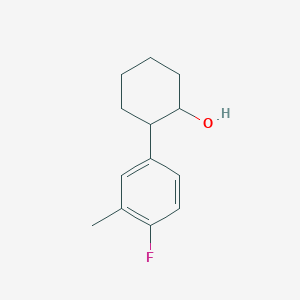
trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol: is a fluorinated compound with the molecular formula C₁₃H₁₇FO and a molecular weight of 208.27 g/mol . This compound is known for its unique molecular structure, which includes a cyclohexanol ring substituted with a 4-fluoro-3-methylphenyl group in the trans configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 4-fluoro-3-methylphenylcyclohexanone.
Reduction: Formation of trans-2-(4-fluoro-3-methylphenyl)cyclohexane.
Substitution: Formation of trans-2-(4-substituted-3-methylphenyl)cyclohexanol.
Applications De Recherche Scientifique
Chemistry: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol involves its interaction with molecular targets through its hydroxyl and fluorinated phenyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- trans-2-(4-Chloro-3-methylphenyl)cyclohexanol
- trans-2-(4-Bromo-3-methylphenyl)cyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
Comparison: Compared to its analogs, trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased electronegativity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C13H17FO |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3 |
Clé InChI |
NGMFHSGOHAVGAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CCCCC2O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


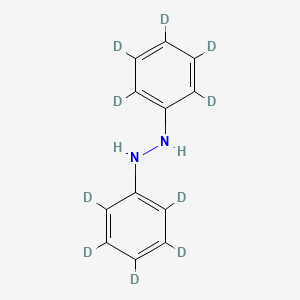
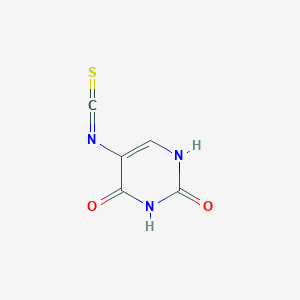
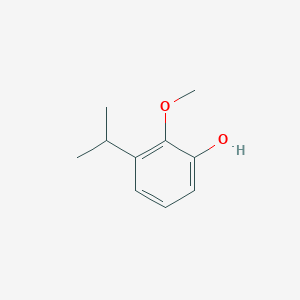


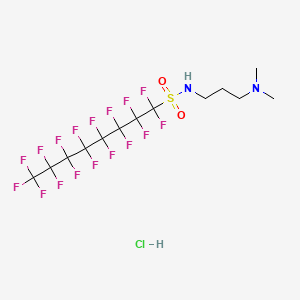

![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)


